molecular formula C8HCl7O2 B008554 Pentachlorophenyl dichloroacetate CAS No. 19745-69-8

Pentachlorophenyl dichloroacetate

Cat. No.: B008554
CAS No.: 19745-69-8
M. Wt: 377.3 g/mol
InChI Key: KDDDLTRKFSGKHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mechanism of Action

Target of Action

Pentachlorophenyl dichloroacetate, like its analog dichloroacetate (DCA), primarily targets the enzyme pyruvate dehydrogenase kinase (PDK) . PDK is responsible for inactivating the enzyme pyruvate dehydrogenase (PDH), which plays a key role in linking cytosolic glycolysis to mitochondrial metabolism . By inhibiting PDK, pentachlorophenol dichloroacetate can activate PDH, leading to potential metabolic benefits .

Mode of Action

This compound interacts with its targets by inhibiting PDK activity, thereby maintaining PDH in its unphosphorylated, catalytically active form . This shifts the cell’s metabolism from anaerobic glycolysis (the Warburg effect) to mitochondrial oxidative phosphorylation . The compound also appears to interact with the MIF gene, leading to a decrease in MIF gene expression .

Biochemical Pathways

The primary biochemical pathway affected by pentachlorophenol dichloroacetate is the glycolytic pathway . By inhibiting PDK and activating PDH, the compound increases the rate of glucose oxidation, thereby reducing the rate of glycolysis . This shift in metabolism affects downstream pathways such as the citric acid cycle . The compound also appears to affect the Warburg effect and citric acid cycle .

Result of Action

The molecular and cellular effects of pentachlorophenol dichloroacetate’s action are primarily related to its impact on cellular metabolism. By shifting the cell’s metabolism from glycolysis to oxidative phosphorylation, the compound can potentially alter the energy balance within the cell . This can have various downstream effects, including potential anti-cancer effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of pentachlorophenol dichloroacetate. For instance, the compound’s effectiveness may be influenced by the presence of other chemicals in the environment . Additionally, the compound’s stability may be affected by factors such as temperature and pH

Chemical Reactions Analysis

Pentachlorophenyl dichloroacetate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Properties

IUPAC Name

(2,3,4,5,6-pentachlorophenyl) 2,2-dichloroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8HCl7O2/c9-1-2(10)4(12)6(5(13)3(1)11)17-8(16)7(14)15/h7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDDDLTRKFSGKHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)OC(=O)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8HCl7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80339729
Record name Pentachlorophenyl dichloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80339729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19745-69-8
Record name Pentachlorophenyl dichloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80339729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pentachlorophenyl dichloroacetate
Reactant of Route 2
Reactant of Route 2
Pentachlorophenyl dichloroacetate
Reactant of Route 3
Reactant of Route 3
Pentachlorophenyl dichloroacetate
Reactant of Route 4
Reactant of Route 4
Pentachlorophenyl dichloroacetate
Reactant of Route 5
Pentachlorophenyl dichloroacetate
Reactant of Route 6
Reactant of Route 6
Pentachlorophenyl dichloroacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.